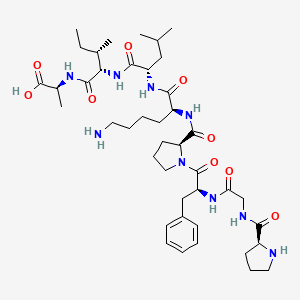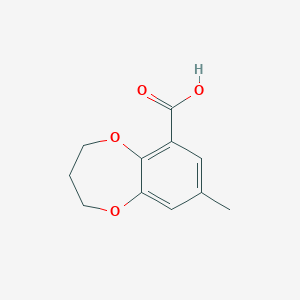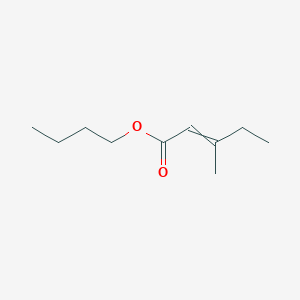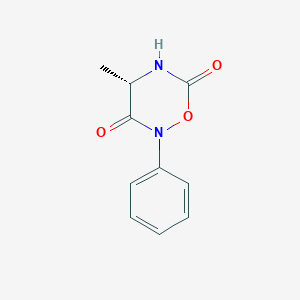![molecular formula C12H10FNO2 B12531064 {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-26-4](/img/structure/B12531064.png)
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is an organic compound that features a fluorophenyl group, an ethenyl linkage, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanone.
Reduction: Formation of {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol.
Substitution: Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.
Mecanismo De Acción
The mechanism of action of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole
- Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-
- 1,1-bis(4-fluorophenyl)prop-2-en-1-ol
Uniqueness
What sets {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol apart from similar compounds is its unique combination of a fluorophenyl group, an ethenyl linkage, and an oxazole ring. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
832730-26-4 |
|---|---|
Fórmula molecular |
C12H10FNO2 |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
[2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-6,8,15H,7H2 |
Clave InChI |
GWNLFMQOXBPEEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NC(=CO2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)

![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)





![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)

![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)

![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)

